molecular formula C18H17N8NaO7S3 B1668364 CEFTRIAXONE SODIUM CAS No. 74578-69-1

CEFTRIAXONE SODIUM

カタログ番号: B1668364
CAS番号: 74578-69-1
分子量: 576.6 g/mol
InChIキー: YOBPSXOHCHDCMU-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

セフトリアキソンは、抗生物質活性に不可欠なβ-ラクタム環の形成を含む、複数段階のプロセスで合成されます。 反応条件は、通常、目的の化学構造の正しい形成を確実にするために、有機溶媒、制御された温度、および特定の触媒の使用が含まれます .

工業生産方法

セフトリアキソンの工業生産には、7-ACAコアを生成するための大規模な発酵プロセスが含まれ、その後、必要な側鎖を導入するために化学修飾が行われます。 最終生成物は、結晶化および濾過技術によって精製され、無菌の注射可能な形態の抗生物質が得られます .

化学反応の分析

反応の種類

セフトリアキソンは、以下を含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。 反応条件は、多くの場合、目的の結果を得るために、制御された温度、pHレベル、および反応時間を伴います .

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなセフトリアキソン誘導体と分解生成物が含まれており、さまざまな条件下での抗生物質の安定性と有効性を理解するために分析できます .

科学研究の応用

セフトリアキソンは、以下を含む幅広い科学研究の応用を持っています。

科学的研究の応用

Clinical Applications

Ceftriaxone sodium is indicated for the treatment of several infections, including:

  • Lower Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.
  • Skin and Soft Tissue Infections : Treats infections caused by Staphylococcus aureus and other common skin flora.
  • Urinary Tract Infections : Used for uncomplicated infections typically caused by Escherichia coli and Klebsiella species.
  • Gonorrhea : Recommended for treating uncomplicated gonococcal infections.
  • Pelvic Inflammatory Disease : Administered to manage infections in female reproductive organs.
  • Meningitis : Utilized for its ability to penetrate the blood-brain barrier, treating bacterial meningitis effectively.
  • Sepsis : Employed as part of empiric therapy in suspected cases of sepsis until specific pathogens are identified.

Table 1: Summary of Clinical Applications

Infection TypeCommon PathogensDosage Form
Lower Respiratory Tract InfectionsStreptococcus pneumoniae, H. influenzaeInjection (1g/2g)
Skin and Soft Tissue InfectionsStaphylococcus aureus, E. coliInjection (1g/2g)
Urinary Tract InfectionsE. coli, Klebsiella spp.Injection (1g/2g)
GonorrheaNeisseria gonorrhoeaeInjection (250mg)
Pelvic Inflammatory DiseaseMixed floraInjection (1g/2g)
MeningitisVarious meningococciInjection (2g)
SepsisMultiple Gram-negative organismsInjection (1g/2g)

Pharmacokinetics

Ceftriaxone exhibits favorable pharmacokinetic properties, including:

  • High Bioavailability : Administered intravenously or intramuscularly, achieving high serum concentrations.
  • Long Half-Life : Allows for once or twice daily dosing, improving patient compliance.
  • Distribution : Rapidly distributes into various body tissues and fluids, including cerebrospinal fluid.

Case Studies

  • Meningitis Treatment : A study published in the Journal of Clinical Microbiology reported successful treatment outcomes in patients with bacterial meningitis using ceftriaxone. The study highlighted the drug's ability to achieve therapeutic concentrations in cerebrospinal fluid, crucial for effective treatment .
  • Sepsis Management : Research conducted at a major hospital indicated that ceftriaxone, when used as part of a combination therapy for sepsis, significantly reduced mortality rates compared to monotherapy with other antibiotics .
  • Pelvic Inflammatory Disease : A clinical trial demonstrated that ceftriaxone administered alongside doxycycline resulted in improved outcomes for women diagnosed with pelvic inflammatory disease, showcasing its efficacy against polymicrobial infections .

Resistance Patterns

While ceftriaxone is effective against many pathogens, resistance has been observed, particularly among certain strains of Enterobacter. Continuous surveillance and susceptibility testing are essential to guide appropriate use and mitigate resistance development.

Table 2: Resistance Patterns

PathogenResistance Rate (%)Implications
Enterobacter spp.20-30%Consider alternative therapies
Klebsiella pneumoniae10-15%Monitor susceptibility closely
Neisseria gonorrhoeaeIncreasingNeed for combination therapy

生物活性

Ceftriaxone sodium is a broad-spectrum cephalosporin antibiotic widely used in clinical settings for the treatment of various bacterial infections. Its biological activity is primarily characterized by its bactericidal properties, mechanism of action, pharmacokinetics, and clinical implications, including adverse effects and resistance patterns.

Ceftriaxone exerts its antibacterial effects through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located in the bacterial cell membrane, disrupting the synthesis of mucopeptides essential for cell wall integrity. This binding leads to the formation of defective cell walls, resulting in bacterial lysis and death. Ceftriaxone is particularly effective against a range of gram-positive and gram-negative bacteria due to its stability against various beta-lactamases, including penicillinases and cephalosporinases .

In Vitro Activity

Ceftriaxone demonstrates significant in vitro activity against numerous pathogens:

  • Gram-positive bacteria : Effective against Streptococcus pneumoniae and Staphylococcus aureus.
  • Gram-negative bacteria : High efficacy against Enterobacteriaceae, with limited activity against Pseudomonas aeruginosa and Acinetobacter species .
  • Anaerobic bacteria : Exhibits activity against certain anaerobes, although its primary use is for aerobic infections .

The following table summarizes the spectrum of activity:

Bacterial Group Activity
Gram-positive cocciEffective
Gram-negative bacilliHigh efficacy
AnaerobesModerate efficacy
Pseudomonas aeruginosaMinimal activity

Pharmacokinetics

Ceftriaxone is administered parenterally (intravenously or intramuscularly), as it has poor oral bioavailability (<1%). It achieves high plasma concentrations rapidly, with a half-life ranging from 5.8 to 8.7 hours depending on dosage . The drug is approximately 95% bound to plasma proteins at lower concentrations, decreasing at higher concentrations. Ceftriaxone also crosses the blood-brain barrier and is excreted primarily through the kidneys .

Clinical Efficacy

Ceftriaxone has been evaluated in numerous clinical studies:

  • A study comparing ceftriaxone with sodium penicillin G for severe leptospirosis showed no significant difference in outcomes between the two treatments, indicating ceftriaxone's effectiveness in serious infections .
  • In a cohort of 55 patients with various infections, ceftriaxone achieved an overall clinical cure rate of 93% .

Adverse Effects and Case Studies

Despite its efficacy, ceftriaxone can cause several adverse effects:

  • Pseudolithiasis : A notable case study reported a 54-year-old female who developed gallbladder stones after ceftriaxone treatment for an upper respiratory infection. The condition resolved six weeks after discontinuation of the drug, highlighting the importance of monitoring for this potential side effect .
  • Agranulocytosis : Another case involved a patient who developed agranulocytosis during treatment with ceftriaxone but recovered after changing medications .

Resistance Patterns

Resistance to ceftriaxone can occur through several mechanisms:

  • Hydrolysis by beta-lactamases.
  • Alterations in PBPs that reduce drug binding.
  • Decreased permeability of bacterial cell walls .

特性

Key on ui mechanism of action

Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death.

CAS番号

74578-69-1

分子式

C18H17N8NaO7S3

分子量

576.6 g/mol

IUPAC名

sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);/q;+1/p-1

InChIキー

YOBPSXOHCHDCMU-UHFFFAOYSA-M

SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]

異性体SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na].[Na]

正規SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]

外観

White to light yellow solid powder.

Color/Form

Fluffy white powder
White crystalline powde

melting_point

155 °C
> 155 °C

Key on ui other cas no.

113852-37-2
149394-66-1

物理的記述

Solid

ピクトグラム

Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

104376-79-6 (di-hydrochloride salt)
74578-69-1 (di-hydrochloride salt, hemiheptahydrate)

賞味期限

It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit.

溶解性

1.05e-01 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Anhydrous Ceftriaxone Sodium
Benaxona
Cefatriaxone
Cefaxona
Ceftrex
Ceftriaxon
Ceftriaxon Curamed
Ceftriaxon Hexal
Ceftriaxona Andreu
Ceftriaxona LDP Torlan
Ceftriaxone
Ceftriaxone Irex
Ceftriaxone Sodium
Ceftriaxone Sodium, Anhydrous
Ceftriaxone, Disodium Salt
Ceftriaxone, Disodium Salt, Hemiheptahydrate
Lendacin
Longacef
Longaceph
Ro 13 9904
Ro 13-9904
Ro 139904
Ro-13-9904
Ro13 9904
Ro13-9904
Ro139904
Rocefalin
Rocefin
Rocephin
Rocephine
Tacex
Terbac

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CEFTRIAXONE SODIUM
Reactant of Route 2
Reactant of Route 2
CEFTRIAXONE SODIUM
Reactant of Route 3
Reactant of Route 3
CEFTRIAXONE SODIUM
Reactant of Route 4
CEFTRIAXONE SODIUM
Reactant of Route 5
CEFTRIAXONE SODIUM
Reactant of Route 6
CEFTRIAXONE SODIUM

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。